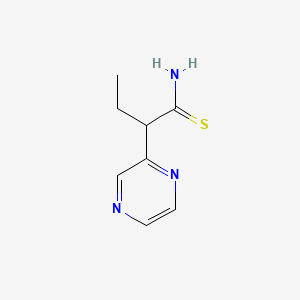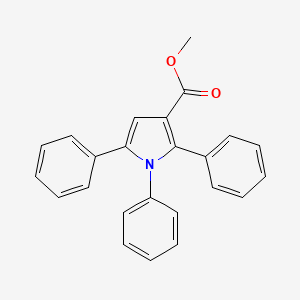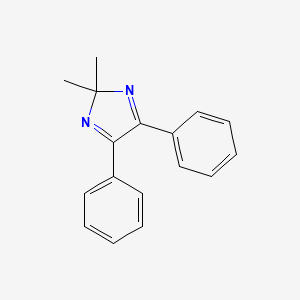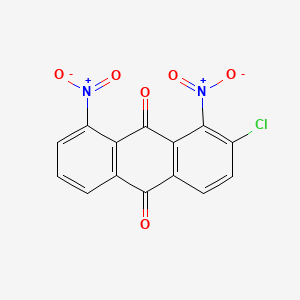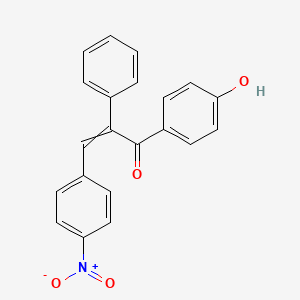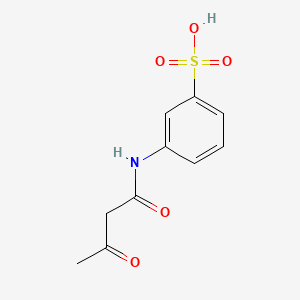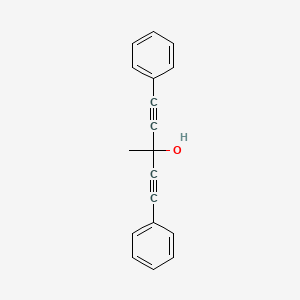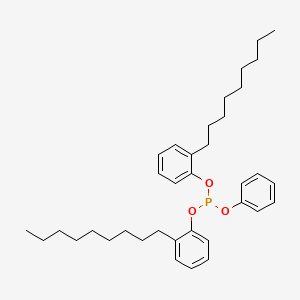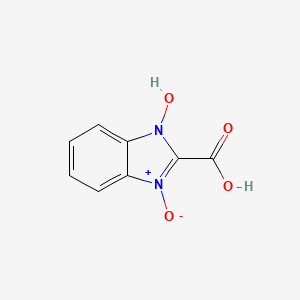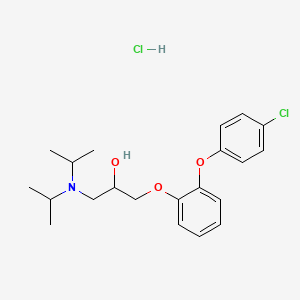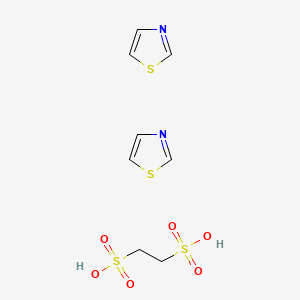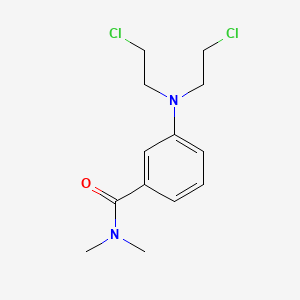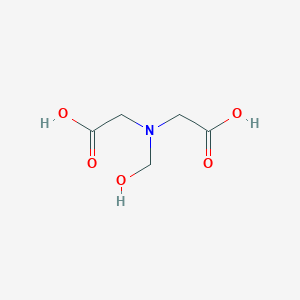![molecular formula C38H70O3 B14685201 {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene CAS No. 36314-50-8](/img/structure/B14685201.png)
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a propoxy group and two tetradecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:
Preparation of the Propoxy Intermediate: This involves the reaction of a suitable alcohol with an alkyl halide under basic conditions to form the propoxy group.
Formation of Tetradecyloxy Groups: These groups are introduced through the reaction of a suitable phenol with tetradecyl bromide in the presence of a base.
Final Coupling Reaction: The propoxy intermediate is then reacted with the tetradecyloxy-substituted benzene under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(2R)-2,3-Bis(dodecyloxy)propoxy]methyl}benzene: Similar structure but with dodecyloxy groups instead of tetradecyloxy groups.
{[(2R)-2,3-Bis(octadecyloxy)propoxy]methyl}benzene: Similar structure but with octadecyloxy groups.
Uniqueness
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
36314-50-8 |
|---|---|
Molekularformel |
C38H70O3 |
Molekulargewicht |
575.0 g/mol |
IUPAC-Name |
[(2R)-2,3-di(tetradecoxy)propoxy]methylbenzene |
InChI |
InChI=1S/C38H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-39-35-38(36-40-34-37-30-26-25-27-31-37)41-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31,38H,3-24,28-29,32-36H2,1-2H3/t38-/m1/s1 |
InChI-Schlüssel |
GZUFURWAWJHNPE-KXQOOQHDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC[C@H](COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


